molecular formula C15H16N4O4 B15018051 2-amino-5-(2,3-dimethoxyphenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

2-amino-5-(2,3-dimethoxyphenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

Cat. No.: B15018051
M. Wt: 316.31 g/mol
InChI Key: UNJPCPWYEMGMLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-5-(2,3-DIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes an amino group, a dimethoxyphenyl group, and a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-5-(2,3-DIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE can be achieved through a multi-step process. One common method involves the condensation of 2,3-dimethoxybenzaldehyde with 2-aminopyrimidine in the presence of a base, followed by cyclization to form the pyrido[2,3-d]pyrimidine core. The reaction conditions typically include the use of solvents such as ethanol or methanol and heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-5-(2,3-DIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups .

Scientific Research Applications

2-AMINO-5-(2,3-DIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-AMINO-5-(2,3-DIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound may interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-AMINO-6-(2,3-DIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE
  • 2-AMINO-5-(2,4-DIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE
  • 2-AMINO-5-(2,3-DIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[3,2-D]PYRIMIDINE-4,7-DIONE

Uniqueness

The uniqueness of 2-AMINO-5-(2,3-DIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE lies in its specific substitution pattern and the presence of the dimethoxyphenyl group, which may confer distinct biological and chemical properties compared to its analogues .

Properties

Molecular Formula

C15H16N4O4

Molecular Weight

316.31 g/mol

IUPAC Name

2-amino-5-(2,3-dimethoxyphenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C15H16N4O4/c1-22-9-5-3-4-7(12(9)23-2)8-6-10(20)17-13-11(8)14(21)19-15(16)18-13/h3-5,8H,6H2,1-2H3,(H4,16,17,18,19,20,21)

InChI Key

UNJPCPWYEMGMLI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=O)NC3=C2C(=O)NC(=N3)N

Origin of Product

United States

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